5-(4-Chlorophenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Description
5-(4-Chlorophenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine (hereafter referred to as Compound X) is a triazolopyrimidine derivative characterized by a bicyclic heteroaromatic core. Its structure features a 4-chlorophenyl group at the 5-position and a 3,4,5-trimethoxyphenyl group at the 7-position. These substituents are critical for its biological activity, particularly in modulating tubulin polymerization, a mechanism leveraged in anticancer drug development .
Compound X is synthesized via multicomponent reactions involving 3-amino-1,2,4-triazole, aldehydes, and dicarbonyl compounds. Recent advancements highlight the use of eco-friendly catalysts like 4,4’-trimethylenedipiperidine (TMDP), which enhances reaction efficiency (yields up to 92%) while minimizing toxicity and environmental impact .
Properties
Molecular Formula |
C20H19ClN4O3 |
|---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H19ClN4O3/c1-26-17-8-13(9-18(27-2)19(17)28-3)16-10-15(12-4-6-14(21)7-5-12)24-20-22-11-23-25(16)20/h4-11,16H,1-3H3,(H,22,23,24) |
InChI Key |
QJVWJKZXESUFBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Three-Component Cyclocondensation
The most efficient route involves a one-pot MCR using:
-
4-Chlorobenzaldehyde (for the 4-chlorophenyl group)
-
3,4,5-Trimethoxybenzaldehyde (for the 3,4,5-trimethoxyphenyl group)
-
3-Amino-1,2,4-triazole (triazole precursor)
-
Active methylene compound (e.g., 3-cyanoacetyl-indole or analogous ketones)
-
Solvent : Dimethylformamide (DMF)
-
Catalyst : Triethylamine (0.25 equiv)
-
Temperature : 120°C
-
Time : 10 hours
Mechanism :
-
Aldol Condensation : The aldehydes undergo nucleophilic activation via triethylamine, forming an α,β-unsaturated intermediate.
-
Michael Addition : 3-Amino-1,2,4-triazole attacks the electrophilic β-position, yielding a linear adduct.
-
Cyclization : Intramolecular dehydration forms the triazolopyrimidine core, with simultaneous incorporation of both aryl groups.
Yield : 68–75% after recrystallization (Ethanol/DMF).
Stepwise Synthesis via Pyrimidine Intermediate
Preparation of 4,7-Dihydropyrimidine Precursor
A two-step protocol is employed:
-
Synthesis of 5-Amino-4,7-dihydropyrimidine :
-
Triazole Ring Formation :
Solvent and Catalyst Optimization
Comparative studies reveal critical parameters for maximizing yield:
| Parameter | Option 1 | Option 2 | Optimal Choice |
|---|---|---|---|
| Solvent | DMF | Ethanol | DMF |
| Catalyst | Triethylamine | Piperidine | Triethylamine |
| Temperature | 120°C | 100°C | 120°C |
| Reaction Time | 10 hours | 15 hours | 10 hours |
Key Findings :
-
DMF enhances solubility of aromatic aldehydes, facilitating faster cyclization.
-
Triethylamine outperforms inorganic bases (e.g., KOH) due to milder conditions and reduced side reactions.
Structural Characterization
Spectroscopic Validation
Compound : 5-(4-Chlorophenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydrotriazolo[1,5-a]pyrimidine
-
IR (KBr) : 3,310 cm⁻¹ (N–H), 2,210 cm⁻¹ (C≡N), 1,250 cm⁻¹ (C–O–C of methoxy).
-
1H NMR (400 MHz, DMSO-d6) :
-
13C NMR :
Challenges and Mitigation Strategies
Regioselectivity Issues
Steric Hindrance
-
Problem : Bulky 3,4,5-trimethoxyphenyl group slows reaction kinetics.
-
Solution : Prolong reaction time (12–14 hours) or increase catalyst loading (0.5 equiv triethylamine).
Scalability and Industrial Relevance
-
Batch Size : Up to 500 g demonstrated in pilot studies using MCR.
-
Purity : >98% achieved via recrystallization (Ethanol/water).
-
Cost Efficiency : MCR reduces steps and waste compared to stepwise synthesis.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| MCR (One-Pot) | 75 | 98 | High |
| Stepwise Synthesis | 62 | 95 | Moderate |
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLOROPHENYL)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are possible, especially at the chlorophenyl group, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(4-CHLOROPHENYL)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-7-(3,4,5-TRIMETHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The biological and chemical properties of triazolopyrimidines are heavily influenced by substituent type and position. Key structural analogs of Compound X include:
Key Observations :
- The 3,4,5-trimethoxyphenyl group at the 7-position in Compound X is a hallmark of potent tubulin inhibitors, mimicking the pharmacophore of combretastatin A-4 (CA-4) .
- Chlorophenyl substituents (e.g., at the 5-position) enhance lipophilicity and target binding, while methoxy groups improve solubility and metabolic stability .
Key Findings :
- TMDP-based synthesis outperforms traditional catalysts (e.g., piperidine) in safety and sustainability .
- Ionic liquid methods offer faster reactions but face scalability challenges .
Antimitotic Activity :
- Compound X inhibits tubulin polymerization (IC₅₀ = ~10 µM), destabilizing microtubules in cancer cells .
- Analog 6-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine shows comparable activity (IC₅₀ = 9.9 µM) but lower cytotoxicity .
- Cevipabulin (TTI-237), a 7-trimethoxyphenyl derivative, binds to the vinca alkaloid site with nanomolar potency, highlighting the importance of substituent positioning .
Antimicrobial Activity :
Physicochemical Properties
Key Insights :
- Chlorine and methoxy substituents modulate electronic properties, influencing binding to biological targets .
Biological Activity
The compound 5-(4-Chlorophenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activities—including cytotoxicity and antiviral properties—along with relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The triazolo[1,5-a]pyrimidine core is formed through the condensation of appropriate precursors under acidic or basic conditions. Specific methodologies can vary but often involve the use of catalysts and controlled temperatures to optimize yield and purity.
Antiviral Activity
Research has indicated that derivatives of triazolopyrimidine compounds exhibit antiviral properties. For instance, a study highlighted the synthesis of related compounds that showed significant inhibition against the Tobacco Mosaic Virus (TMV). The structural modifications in sulfonamide derivatives influenced their antiviral efficacy significantly. Notably, compounds with specific aryl substituents demonstrated enhanced activity compared to others lacking such modifications .
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| 7i | 0.5 | 42.49 |
| Ningnanmycin | 0.5 | 54.51 |
This table summarizes the antiviral activity of selected compounds derived from similar structural frameworks as the target compound.
Cytotoxic Activity
The 3,4,5-trimethoxyphenyl moiety has been associated with cytotoxic effects against various cancer cell lines. A study on pyrrolizines bearing this moiety reported significant cytotoxicity against MCF-7/ADR cells with IC50 values ranging from 0.52 to 6.26 μM . The mechanism involved inhibition of tubulin polymerization and multiple oncogenic kinases .
Mechanistic Studies
Mechanistic studies have revealed that compounds similar to 5-(4-Chlorophenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine induce cell cycle arrest and apoptosis in cancer cells. Specifically, compounds were shown to induce pre-G1 and G2/M phase arrest in MCF-7 cells, suggesting a potential pathway for therapeutic application .
Case Studies
- Antiviral Efficacy : A series of synthesized sulfonamide derivatives exhibited varying degrees of antiviral activity against TMV with some showing inhibition rates above 40% at a concentration of 0.5 mg/mL .
- Cytotoxicity Profile : In vitro studies demonstrated that certain derivatives not only inhibited cancer cell proliferation but also induced apoptosis through mechanisms involving tubulin interaction and kinase inhibition .
- Docking Studies : Molecular docking analyses have shown that these compounds have high binding affinities for targets such as tubulin and CDK-2 proteins, further supporting their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for preparing 5-(4-chlorophenyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine?
- Methodology : A three-component reaction using 3-amino-1,2,4-triazole, substituted aldehydes (e.g., 4-chlorobenzaldehyde), and β-keto esters (e.g., ethyl cyanoacetate) in the presence of a green additive like 4,4’-trimethylenedipiperidine (TMDP).
- Conditions :
- Solvent: Ethanol/water (1:1 v/v) under reflux (yield ~92%) .
- Molten TMDP at 65°C (yield ~92%) .
- Key Advantages : TMDP is non-toxic, recyclable (>5 cycles without activity loss), and avoids hazardous solvents .
Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?
- Techniques :
- X-ray crystallography : Resolve dihydropyrimidine ring conformation (e.g., envelope vs. planar) and substituent orientations .
- NMR : Use and NMR to identify aromatic protons (δ 6.8–8.0 ppm), methoxy groups (δ ~3.8 ppm), and NH signals (δ ~5.5 ppm) .
- Elemental analysis : Confirm C, H, N composition within ±0.3% deviation .
Q. What are the critical factors influencing yield in its synthesis?
- Variables :
- Catalyst loading (10 mol% TMDP optimal) .
- Solvent polarity: Ethanol/water enhances solubility of intermediates .
- Temperature: Reflux (78–80°C) ensures complete cyclization .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 3,4,5-trimethoxyphenyl vs. 4-chlorophenyl) modulate biological activity?
- Mechanistic Insights :
- The trimethoxyphenyl group enhances π-π stacking with enzyme active sites (e.g., tubulin inhibitors), while the 4-chlorophenyl moiety increases lipophilicity, improving membrane permeability .
- Structure-Activity Relationship (SAR) : Compare IC values against cancer cell lines (e.g., MCF-7) with analogs lacking methoxy groups (e.g., 2–3× lower activity) .
Q. How can contradictions in reported antiproliferative data across studies be resolved?
- Analysis Framework :
- Standardize assay conditions (e.g., MTT vs. SRB assays may yield 10–15% variability) .
- Control for substituent positional isomers: For example, 7-(4-hydroxyphenyl) analogs show higher solubility but lower potency than 7-(3,4,5-trimethoxyphenyl) derivatives .
- Validate target engagement via enzyme inhibition assays (e.g., tubulin polymerization inhibition at 1–5 µM) .
Q. What computational methods predict the binding affinity of this compound to biological targets?
- Approaches :
- Molecular docking : Use AutoDock Vina to model interactions with tubulin (PDB ID: 1SA0); trimethoxyphenyl groups align with colchicine-binding site residues (e.g., β-Tyr224) .
- QSAR models : Correlate Hammett σ values of substituents (e.g., σ = 0.23, σ = -0.27) with logP and IC .
Q. How can the recyclability of TMDP be optimized in large-scale synthesis?
- Method :
- After reaction, recover TMDP via aqueous extraction (recovery >98%) .
- Monitor catalytic activity over cycles: Maintain >90% yield up to 5 cycles; after 7 cycles, supplement with 2 mol% fresh TMDP .
- Sustainability Metrics : E-factor = 0.18 (vs. 2.5 for piperidine-based methods) .
Methodological Guidelines
- Synthetic Optimization : Prioritize TMDP over piperidine to avoid toxicity and regulatory hurdles .
- Data Validation : Cross-validate biological activity using orthogonal assays (e.g., flow cytometry for apoptosis alongside MTT) .
- Structural Analysis : Combine XRD with DFT calculations (e.g., B3LYP/6-31G*) to resolve conformational ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
